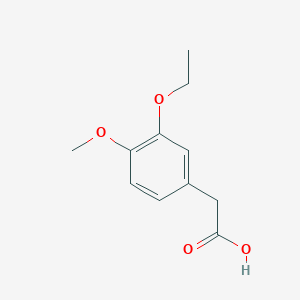

(3-Ethoxy-4-methoxyphenyl)acetic acid

Description

Historical Context and Research Trajectory

The research trajectory of (3-ethoxy-4-methoxyphenyl)acetic acid is intrinsically linked to the development of the anti-diabetic drug, Repaglinide. google.comgoogle.com Repaglinide, the first of the meglitinide class of oral hypoglycemic agents, was invented in 1983 and received FDA approval in 1997. wikipedia.orgdiabetesjournals.orgnih.govnih.gov The academic and industrial interest in this compound emerged from the need for efficient and scalable synthetic routes to Repaglinide.

Early synthetic pathways for Repaglinide identified this compound, or its ester derivatives, as a "key intermediate" or "synthon". google.comgoogle.com Consequently, much of the research published on this compound is found within patents and medicinal chemistry literature detailing novel or improved methods for its preparation. google.comgoogle.comresearchgate.net Over the years, the focus of this research has been to develop processes that are not only high-yielding but also cost-effective and environmentally benign, avoiding hazardous reagents and harsh reaction conditions previously used. google.comresearchgate.net This demonstrates a clear evolution from initial discovery as a necessary component to a subject of process optimization and green chemistry.

Classification within Phenylacetic Acid Derivatives

This compound belongs to the large class of organic compounds known as phenylacetic acid derivatives. scribd.commdpi.comdrugbank.com This classification is based on its core structure, which consists of a phenyl ring attached to an acetic acid moiety.

Its specific classification can be further refined based on the substituents on the aromatic ring:

Disubstituted Phenylacetic Acid : It has two substituent groups attached to the benzene (B151609) ring.

Alkoxy Phenylacetic Acid : Both substituents are alkoxy groups (an ethoxy group at position 3 and a methoxy (B1213986) group at position 4).

This substitution pattern distinguishes it from other well-known phenylacetic acid derivatives, such as:

Homovanillic acid : (4-Hydroxy-3-methoxyphenyl)acetic acid, which has a hydroxyl group instead of an ethoxy group. chemicalbook.com

4-Methoxyphenylacetic acid : Contains only a single methoxy group on the phenyl ring. thegoodscentscompany.comhmdb.ca

3-Hydroxy-4-methoxyphenylacetic acid (iso-homovanillic acid) : An isomer of homovanillic acid with substituents at different positions. sigmaaldrich.com

The presence and position of these alkoxy groups are critical to the compound's chemical properties and its specific role as an intermediate in the synthesis of Repaglinide. Phenylacetic acid derivatives, as a class, are significant in medicinal chemistry, forming the structural basis for a variety of drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802). scribd.comdrugbank.com

Significance as a Research Scaffold and Intermediate

The primary significance of this compound in academic and industrial research lies in its established role as a key intermediate in the synthesis of Repaglinide. google.comgoogle.comresearchgate.net In the total synthesis of this anti-diabetic agent, the structural framework of this compound provides a substantial portion of the final drug molecule. Various patents describe detailed processes for preparing this intermediate, underscoring its importance in the pharmaceutical manufacturing chain. google.comgoogle.com

While its application as a direct research scaffold for developing new classes of compounds is less documented, its structure is inherently valuable. As a substituted phenylacetic acid, it serves as a versatile building block. The carboxylic acid group is readily functionalized, allowing for the formation of amides, esters, and other derivatives. The substituted phenyl ring provides a specific electronic and steric profile that can be crucial for molecular recognition and biological activity in a final drug product. The development of various synthetic routes to this specific molecule highlights the importance of substituted phenylacetic acids in creating complex molecular architectures for medicinal chemistry. nih.gov

Compound Data

Below are tables detailing the identifiers and physicochemical properties of this compound.

| Identifier Type | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 111158-23-3 |

| Molecular Formula | C11H14O4 |

| InChI Key | KNQFGVWUKMDAGO-UHFFFAOYSA-N |

| Property | Value |

|---|---|

| Molecular Weight | 210.23 g/mol |

| Monoisotopic Mass | 210.089209 g/mol |

| XLogP3 | 1.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

Note: Physicochemical properties are computationally predicted values. chemspider.com

Structure

3D Structure

Properties

IUPAC Name |

2-(3-ethoxy-4-methoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-3-15-10-6-8(7-11(12)13)4-5-9(10)14-2/h4-6H,3,7H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQFGVWUKMDAGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CC(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways

Traditional syntheses of (3-Ethoxy-4-methoxyphenyl)acetic acid have primarily relied on well-established reactions starting from readily available phenolic compounds or benzoic acid derivatives.

Synthesis from Phenolic Precursors

A common approach involves the use of phenolic precursors, which are subjected to a series of reactions to introduce the ethoxy and acetic acid functionalities. For instance, the synthesis can commence from a suitably substituted phenol, where the hydroxyl group is first protected, followed by the introduction of the ethoxy group and subsequent elaboration of the acetic acid side chain. While specific examples for the direct synthesis of this compound from a simple phenolic precursor are not extensively detailed in the provided search results, the general principles of phenolic ether synthesis and side-chain formation are fundamental in organic chemistry.

Multi-Step Approaches from Benzoic Acid Derivatives

Another established route begins with benzoic acid derivatives. A notable example is the synthesis of 3-Ethoxy-4-(ethoxycarbonyl)phenylacetic acid, a closely related compound and a key intermediate for the oral anti-diabetic drug Repaglinide. google.comgoogle.com One patented process describes the reaction of 2-Hydroxy-4-methyl-benzoic acid with ethyl bromide to form Ethyl-2-ethoxy-4-methyl-benzoate. google.com This intermediate is then brominated and subsequently reacted with sodium cyanide to introduce a cyanomethyl group, which is then hydrolyzed to the desired acetic acid derivative. google.com Another approach involves the reaction of ethyl 2-ethoxy-4-methylbenzoate with lithium diisopropylamide, followed by quenching with carbon dioxide to directly introduce the acetic acid moiety. google.com

| Starting Material | Key Reagents | Intermediate(s) | Final Product | Reference |

| 2-Hydroxy-4-methyl-benzoic acid | Ethyl bromide, K2CO3, NBS, NaCN, HCl | Ethyl-2-ethoxy-4-methyl-benzoate, Ethyl-4-bromomethyl-benzoate, Ethyl-4-cyanomethyl-2-ethoxy-benzoate | 3-Ethoxy-4-(ethoxycarbonyl)phenylacetic acid | google.com |

| Ethyl 2-ethoxy-4-methylbenzoate | Lithium diisopropylamide, CO2 | Carbanion intermediate | 3-Ethoxy-4-(ethoxycarbonyl)phenylacetic acid | google.com |

Advanced Synthetic Strategies

Modern synthetic chemistry has seen the development of more sophisticated methods, including asymmetric synthesis and catalytic approaches, to enhance efficiency and control in the preparation of complex molecules like this compound and its analogs.

Catalytic Approaches in C-C and C-O Bond Formation

Catalytic methods play a pivotal role in modern organic synthesis by offering efficient and selective ways to form key chemical bonds.

C-C Bond Formation: The formation of the carbon-carbon bond between the aromatic ring and the acetic acid moiety can be achieved through various catalytic processes. Carbonylation reactions, for example, are widely used for the synthesis of phenylacetic acid derivatives. researchgate.netgoogle.comresearchgate.net These reactions typically involve the use of a transition metal catalyst, such as palladium or rhodium, to insert a carbonyl group (CO) into a suitable precursor, like a benzyl (B1604629) halide or alcohol. researchgate.netresearchgate.net For instance, a catalytic process for synthesizing phenylacetic acid from benzyl chloride utilizes Ni(CO)4 as a catalyst. nih.gov Another method involves the carbonylation of toluene (B28343) derivatives using a complex catalyst formed from a transition metal and a ligand. google.com

C-O Bond Formation: The introduction of the ethoxy group onto the phenyl ring is a critical C-O bond-forming step. Recent advancements in this area include photocatalytic methods. rsc.org These strategies can offer mild reaction conditions and high selectivity. rsc.orgorganic-chemistry.org For example, a photocatalytic radical coupling strategy has been developed for the formation of C–O bonds to access perfluoroalkoxylated arenes. rsc.org While not directly applied to the synthesis of this compound in the provided results, these innovative catalytic C-O bond formation techniques represent the forefront of synthetic methodology. semanticscholar.orgmdpi.comspringernature.com

Green Chemistry Principles in Synthesis

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. bridgew.edunih.gov This involves the use of less hazardous reagents, renewable feedstocks, and more efficient reaction conditions.

In the context of synthesizing this compound and related compounds, green chemistry can be implemented in several ways:

Use of Safer Solvents and Reagents: An improved process for a related compound avoids hazardous materials like carbon tetrachloride and sodium cyanide, opting for cyclohexane and a phase transfer catalyst. google.com

Catalysis: The use of catalysts, as discussed in section 2.2.2, is a core principle of green chemistry as it allows for reactions to proceed with higher atom economy and under milder conditions. Metal-free catalytic approaches for the synthesis of phenylacetic acids from aromatic alkenes using reagents like molecular iodine and oxone have been developed. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key goal. Multicomponent reactions, which combine three or more reactants in a single step, are excellent examples of atom-economical processes. mdpi.com

By embracing these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Solvent-Free and Mechanochemical Synthesis

While specific research on the solvent-free and mechanochemical synthesis of this compound is not extensively documented in publicly available literature, these methods represent a frontier in green chemistry. In principle, the synthesis of related phenylacetic acid derivatives has been achieved under solvent-free conditions, often utilizing microwave irradiation or solid-state reactions to drive the chemical transformation. These approaches significantly reduce the use of volatile organic compounds (VOCs), which are a major source of environmental pollution.

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers another promising avenue for the sustainable synthesis of this compound. Ball milling, a common mechanochemical technique, can facilitate reactions in the absence of solvents, leading to higher yields, shorter reaction times, and reduced waste generation. The application of these techniques to the synthesis of this compound could potentially offer a more environmentally friendly alternative to traditional solvent-based methods.

Biocatalytic and Chemoenzymatic Transformations

The use of enzymes in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. While direct biocatalytic synthesis of this compound is not widely reported, enzymatic transformations have been employed in the synthesis of structurally related compounds. For instance, lipases have been used for the resolution of racemic esters of phenylacetic acid derivatives, a key step in the production of enantiomerically pure pharmaceuticals googleapis.com.

A patent for the synthesis of a related compound, (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester, highlights the use of enzymes for the enantioselective hydrolysis of the corresponding racemic ester googleapis.com. This chemoenzymatic approach demonstrates the potential for biocatalysis to be integrated into the synthetic routes of complex molecules like this compound, particularly for the synthesis of chiral derivatives. The high stereoselectivity of enzymes can obviate the need for chiral resolving agents and multiple protection/deprotection steps, leading to more efficient and sustainable processes.

Process Efficiency and Environmental Impact Reduction

Efforts to improve the process efficiency and reduce the environmental impact of this compound synthesis have focused on developing commercially viable and less hazardous routes. One patented process highlights a method that avoids the use of toxic and difficult-to-handle reagents such as sodium cyanide and carbon tetrachloride, which were employed in earlier synthetic approaches google.com. This improved process also operates at lower temperatures and shorter reaction times, contributing to energy savings and increased safety google.com.

| Parameter | Traditional Synthesis | Improved Patented Process |

| Key Reagents | Sodium cyanide, Carbon tetrachloride | Lithium diisopropylamide, Carbon dioxide |

| Reaction Conditions | High temperature (150°C) | Low temperature (-75°C to -30°C) |

| Overall Yield | ~21% | 59-72% |

| Safety and Handling | Use of highly toxic and hazardous materials | Avoidance of highly toxic reagents |

Chemical Reactivity and Functional Group Interconversions

The chemical reactivity of this compound is primarily dictated by its carboxylic acid functional group and the substituted aromatic ring. These reactive sites allow for a variety of functional group interconversions, making it a versatile building block in organic synthesis.

Esterification Reactions

The carboxylic acid moiety of this compound readily undergoes esterification. A common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. A patented process describes the synthesis of 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid, where the carboxylic acid group is esterified with ethanol google.com.

This reaction is typically carried out under reflux conditions with a strong acid catalyst such as sulfuric acid. The equilibrium of the reaction can be shifted towards the ester product by using an excess of the alcohol or by removing the water formed during the reaction.

| Reactants | Product | Reaction Conditions |

| This compound, Ethanol | Ethyl (3-ethoxy-4-methoxyphenyl)acetate | Acid catalyst (e.g., H₂SO₄), Reflux |

| 2-Hydroxy-4-methyl-benzoic acid, Ethyl bromide | Ethyl-2-ethoxy-4-methyl-benzoate | K₂CO₃ in acetone, 150°C, 30 hrs in autoclave |

Amidation Reactions

This approach offers a broad substrate scope and avoids the use of heavy metal catalysts, making it an environmentally friendly option for amide synthesis sci-hub.se. The reaction is believed to proceed through the in-situ formation of an acyl hypoiodite intermediate, which then reacts with the amine to form the amide bond sci-hub.se.

Ring Functionalization and Side-Chain Modifications

The aromatic ring of this compound is susceptible to electrophilic substitution reactions, allowing for further functionalization. The ethoxy and methoxy (B1213986) groups are ortho-, para-directing and activating, influencing the regioselectivity of these reactions. For instance, the regioselective bromination of the structurally similar 4-methoxyphenylacetic acid has been achieved using bromine in acetic acid, yielding 2-(3-bromo-4-methoxyphenyl)acetic acid in high yield nih.gov. This suggests that similar halogenation reactions could be applied to this compound to introduce substituents onto the aromatic ring.

Modifications to the acetic acid side chain are also possible. For example, the introduction of an amino group at the α-carbon would lead to the formation of a substituted α-amino acid. The synthesis of (S)-2-amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid has been reported, highlighting the potential for creating chiral building blocks from this scaffold . Such modifications can significantly alter the biological properties of the molecule and are of interest in medicinal chemistry.

Derivatives and Analogues: Synthesis and Modification

Synthesis of Phenylacetate (B1230308) Esters

The carboxylic acid moiety of (3-Ethoxy-4-methoxyphenyl)acetic acid is a primary target for modification, with esterification being a common transformation. The resulting phenylacetate esters often exhibit altered solubility, stability, and cell permeability compared to the parent carboxylic acid. Several established methods for esterification can be applied, drawing parallels from the synthesis of esters of structurally similar phenolic acids like homovanillic acid.

One prevalent method is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The reaction is often heated to reflux to drive the equilibrium towards the ester product. For the synthesis of more complex esters, particularly with high-boiling alcohols, a Dean-Stark apparatus can be employed to remove the water formed during the reaction, thereby increasing the yield. nih.govgoogle.com

Transesterification offers another route to phenylacetate esters. A simple ester, such as the methyl or ethyl ester of this compound, can be heated with a different alcohol in the presence of a catalytic amount of a base, like sodium methoxide, to exchange the alkoxy group and form a new ester. nih.gov

These synthetic strategies are summarized in the table below.

| Method | Reagents | Typical Conditions | Advantages |

| Fischer-Speier Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Reflux, with or without Dean-Stark apparatus | Simple, uses common reagents. |

| Alkylation of Carboxylate | Base (e.g., Na₂CO₃), Alkyl Halide | Stirring in a suitable solvent (e.g., DMSO) | Milder conditions, suitable for various alkyl groups. |

| Transesterification | Alcohol, Base Catalyst (e.g., NaOCH₃) | Heating | Useful for converting one ester to another. |

Synthesis of Substituted Amino Acid Derivatives

The conjugation of this compound with amino acids or their derivatives leads to the formation of N-acyl amino acids. These compounds are of interest due to their potential to mimic endogenous signaling molecules and their applications as biosurfactants. nih.govmdpi.com The synthesis of these amide-linked derivatives typically involves the activation of the carboxylic acid group to facilitate nucleophilic attack by the amino group of the amino acid.

A classic and widely used method for forming the amide bond is the Schotten-Baumann reaction . This involves converting the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the amino acid in the presence of a base (e.g., aqueous sodium hydroxide) to neutralize the HCl byproduct and drive the reaction to completion. uni-duesseldorf.de

Peptide coupling reagents are also extensively used to form the amide bond under milder conditions, which is particularly important when working with sensitive substrates. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like N-hydroxysuccinimide (NHS), activate the carboxylic acid to form an active ester, which then readily reacts with the amino group of the amino acid.

Furthermore, enzymatic methods for the synthesis of N-acyl amino acids are gaining traction as a greener alternative to chemical synthesis. nih.gov Enzymes like lipases or aminoacylases can catalyze the formation of the amide bond under mild, aqueous conditions, offering high selectivity and avoiding the use of harsh reagents. nih.govuni-duesseldorf.de

The synthesis of more complex amino acid derivatives can also be achieved through multi-step sequences. For instance, the synthesis of [3-(2-aminoethoxy)-4-methoxy-phenyl]-acetic acid methyl ester involves introducing an amino group onto the phenyl ring of a related precursor, followed by further modifications. This highlights the versatility of the phenylacetic acid scaffold in creating structurally diverse amino-functionalized molecules.

| Method | Key Reagents | Description |

| Schotten-Baumann Reaction | Thionyl chloride (SOCl₂), Base (e.g., NaOH) | Converts the carboxylic acid to an acyl chloride, which reacts with the amino acid. |

| Peptide Coupling | DCC or EDC, with additives like NHS | Activates the carboxylic acid to form an active ester for reaction with the amino acid. |

| Enzymatic Synthesis | Lipases, Aminoacylases | Biocatalytic formation of the amide bond under mild conditions. |

Synthesis of Sulfone-Containing Analogues and Pharmaceutical Intermediates

The incorporation of a sulfone group into the structure of this compound derivatives can significantly influence their biological properties. Sulfones are known to be metabolically stable and can act as hydrogen bond acceptors, potentially enhancing interactions with biological targets. A key example of a sulfone-containing analogue is (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine, which serves as a crucial intermediate in the synthesis of apremilast, a TNF-α inhibitor. google.com

The synthesis of this important pharmaceutical intermediate is a multi-step process that highlights the chemical transformations possible on the (3-Ethoxy-4-methoxyphenyl) scaffold. The process often starts with 3-ethoxy-4-methoxybenzaldehyde. This aldehyde undergoes a condensation reaction, for example with nitromethane, to form a nitroalkene. Subsequent reduction of the double bond and the nitro group yields the corresponding amine. The sulfone moiety is typically introduced by reacting an appropriate intermediate with a sulfonylating agent.

The synthesis of the chiral amine, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine, often involves the resolution of a racemic mixture. This can be achieved by forming diastereomeric salts with a chiral acid, such as N-acetyl-L-leucine. google.com The desired diastereomer can then be separated by crystallization and the chiral amine liberated.

Derivatization for Prodrug Design

Prodrug design is a strategic approach to overcome undesirable physicochemical or pharmacokinetic properties of a pharmacologically active compound. For this compound, the carboxylic acid group is a prime target for modification to create prodrugs with improved properties, such as increased lipophilicity for better membrane permeation or enhanced aqueous solubility. nih.gov

Another approach is the formation of mutual prodrugs, where the parent drug is covalently linked to another active molecule. This can lead to synergistic effects or help target the drug to specific tissues. For this compound, it could potentially be linked via its carboxyl group to another therapeutic agent that has a suitable functional group, such as a hydroxyl or amino group, to form an ester or amide linkage. researchgate.net

The design of prodrugs often aims to enhance aqueous solubility for parenteral administration. This can be achieved by attaching highly polar or ionizable promoieties, such as phosphates, amino acids, or polyethylene (B3416737) glycol (PEG) chains, to the parent molecule.

Structural Diversification Strategies and Compound Library Generation

Structural diversification of the this compound scaffold is essential for exploring the structure-activity relationships (SAR) of its derivatives and for the discovery of new lead compounds. The generation of compound libraries, collections of structurally related compounds, allows for high-throughput screening and the systematic investigation of the effects of different functional groups on biological activity.

The synthetic methods described in the preceding sections form the basis for generating such libraries. For example, a library of phenylacetate esters can be synthesized by reacting this compound with a diverse set of alcohols using parallel synthesis techniques. nih.govresearchgate.net Similarly, a library of N-acyl amino acid derivatives can be created by coupling the parent acid with a variety of amino acids or small peptides.

Further diversification can be achieved by modifying the phenyl ring. Electrophilic aromatic substitution reactions, such as halogenation or nitration, can introduce new functional groups onto the ring, which can then be further manipulated. For instance, bromination of the aromatic ring of a related phenylacetic acid has been demonstrated, providing a handle for subsequent cross-coupling reactions to introduce further diversity. nih.gov

By combining these strategies—modification of the carboxylic acid, derivatization with different building blocks, and functionalization of the aromatic ring—a large and diverse library of compounds based on the this compound core can be generated for biological evaluation.

Structure Activity Relationship Sar Studies

Methodological Approaches in SAR Analysis (e.g., Hansch-Fujita Method)

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how the physicochemical properties of a compound influence its biological activity. The Hansch-Fujita method is a classic QSAR approach that correlates biological activity with parameters such as hydrophobicity (log P), electronic effects (σ), and steric effects (Es). For compounds like (3-Ethoxy-4-methoxyphenyl)acetic acid, a hypothetical Hansch-Fujita equation might look like:

log(1/C) = k₁logP - k₂(logP)² + k₃σ + k₄Es + k₅

Influence of Aromatic Substitutions on Biological Activity

The substitution pattern on the phenyl ring of this compound is a critical determinant of its biological activity, particularly its potency as a PDE4 inhibitor.

The 3-ethoxy-4-methoxy substitution pattern on the phenyl ring is a common motif in many potent PDE4 inhibitors. This arrangement, often referred to as a catechol diether, is crucial for interaction with the active site of the PDE4 enzyme. The methoxy (B1213986) group at the 4-position and a bulkier alkoxy group, such as ethoxy, at the 3-position are generally favored for high potency.

The oxygen atoms of these alkoxy groups are thought to interact with key residues in the enzyme's active site. The size and nature of the alkoxy groups can influence both the affinity and selectivity of the compound. For instance, increasing the bulk of the group at the 3-position can lead to enhanced interactions with hydrophobic pockets within the enzyme.

Table 1: Influence of Alkoxy Substituents on PDE4 Inhibitory Activity (Illustrative)

| R1 (Position 3) | R2 (Position 4) | Relative PDE4 Inhibitory Potency |

|---|---|---|

| OCH₃ | OCH₃ | Moderate |

| OC₂H₅ | OCH₃ | High |

| OCH(CH₃)₂ | OCH₃ | High |

| OCH₃ | OC₂H₅ | Moderate-High |

This table illustrates general trends observed in related series of PDE4 inhibitors.

Structure-activity relationship studies on related scaffolds have indicated that the introduction of electron-withdrawing groups can sometimes be beneficial for activity. nih.gov However, the optimal substitution pattern is highly dependent on the specific chemical scaffold and the target enzyme. For the 3,4-dialkoxyphenyl series, maintaining the integrity of the catechol diether system is often paramount for potent PDE4 inhibition.

Effects of Side Chain Length and Functionalization on Biological Profiles

The acetic acid side chain of this compound is another key element for its biological activity. The length, rigidity, and functionalization of this side chain can have a profound impact on the compound's potency and pharmacokinetic properties.

For arylalkanoic acids, the distance between the acidic center and the aromatic ring is often critical. pharmacy180.com Generally, a one-carbon spacer (as in an acetic acid moiety) is optimal for anti-inflammatory activity in related classes of compounds. pharmacy180.com Increasing this distance to two or three carbons often leads to a decrease in activity. pharmacy180.com

Functionalization of the side chain, for example, by introducing a methyl group on the alpha-carbon, can create a chiral center and may enhance activity. pharmacy180.com The acidic function, typically a carboxylic acid, is crucial for anchoring the molecule to its target, and replacing it with other acidic groups like a tetrazole can sometimes maintain or improve activity. pharmacy180.com

Table 2: Effect of Side Chain Modifications on Biological Activity (Illustrative)

| Side Chain | General Effect on Potency |

|---|---|

| -CH₂COOH | Active |

| -COOH | Often less active |

| -CH₂CH₂COOH | Generally decreased activity |

| -CH(CH₃)COOH | Can enhance activity, introduces stereochemistry |

This table illustrates general trends observed in related series of compounds.

Stereochemical Implications in Biological Activity

While this compound itself is achiral, modifications to its structure, particularly the side chain, can introduce chirality. For instance, as mentioned previously, the introduction of a methyl group on the alpha-carbon of the acetic acid side chain creates a stereocenter. In such cases, the biological activity is often stereospecific, with one enantiomer exhibiting significantly higher potency than the other.

For many biologically active molecules, the three-dimensional arrangement of atoms is crucial for a precise fit into the binding site of a protein. For related PDE4 inhibitors like Rolipram, which also contains a chiral center, it is well-established that one enantiomer is significantly more active than the other. This highlights the importance of stereochemistry in the design of potent and selective inhibitors.

Comparative SAR with Related Chemical Scaffolds

The 3-ethoxy-4-methoxyphenyl group is a key pharmacophore found in a number of potent PDE4 inhibitors. Comparing the SAR of this compound with related scaffolds provides valuable context for understanding its activity.

Rolipram: A well-known selective PDE4 inhibitor, Rolipram features a 3-cyclopentyloxy-4-methoxyphenyl group. The SAR of Rolipram and its analogs has been extensively studied and has informed the design of newer generations of PDE4 inhibitors. The bulky cyclopentyloxy group in Rolipram occupies a hydrophobic pocket in the PDE4 active site, and similar interactions are expected for the ethoxy group of this compound.

Piclamilast: This compound also contains a 3,4-dialkoxyphenyl moiety and is a potent PDE4 inhibitor. SAR studies comparing analogs of Rolipram and Piclamilast have helped to elucidate the optimal size and nature of the alkoxy substituents for PDE4 inhibition.

LASSBio-448: This benzodioxole-based derivative, which can be considered a constrained analog of a catechol diether, also exhibits PDE4 inhibitory activity. Docking studies have shown that the 3,4-dimethoxyphenyl ring of a related compound forms π–π stacking interactions with a phenylalanine residue in the active site of all PDE4 subtypes, an interaction that is likely also important for this compound. nih.gov

Table 3: Comparison of Key Scaffolds in PDE4 Inhibitors

| Compound/Scaffold | Key Aromatic Feature | Relative PDE4 Inhibitory Potency |

|---|---|---|

| This compound | 3-Ethoxy-4-methoxyphenyl | High |

| Rolipram | 3-Cyclopentyloxy-4-methoxyphenyl | Very High |

| Piclamilast | 3-Cyclopentyloxy-4-methoxyphenyl | Very High |

This table provides a qualitative comparison based on published data for these classes of compounds.

Preclinical Biological Activities and Mechanistic Insights in Vitro and in Silico

Anti-inflammatory Pathways and Enzyme Modulation (e.g., Cyclooxygenase Inhibition)

The anti-inflammatory potential of phenylacetic acid derivatives is often linked to their ability to modulate key enzymatic pathways involved in inflammation, most notably the cyclooxygenase (COX) enzymes. While direct studies on (3-Ethoxy-4-methoxyphenyl)acetic acid are limited, the activities of structurally related compounds provide significant insights. Phenylacetic acid is a core structure in some non-steroidal anti-inflammatory drugs (NSAIDs), which function by inhibiting COX enzymes, thereby blocking the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.

The anti-inflammatory properties of related compounds, such as indole-3-acetic acid (IAA), have been shown to involve the mitigation of pro-inflammatory cytokines like interleukin-1β (IL-1β) and interleukin-6 (IL-6). mdpi.commdpi.com This is achieved, in part, through the suppression of the nuclear factor kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. mdpi.commdpi.com Furthermore, IAA can induce the expression of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory effects. mdpi.comnih.gov Another related compound, 3,4-oxo-isopropylidene-shikimic acid, demonstrated anti-inflammatory activity by reducing the production of prostaglandin (B15479496) E2 (PGE2) in inflamed tissues. nih.gov

In silico and structural studies of how NSAIDs like diclofenac (B195802) (a phenylacetic acid derivative) bind to COX enzymes reveal that the carboxylate moiety of the inhibitor is crucial. It forms key interactions with catalytic residues such as Tyr-385 and Ser-530 at the apex of the COX active site. This binding prevents the substrate, arachidonic acid, from accessing the enzyme's active site, thus inhibiting prostaglandin production. The structural similarities suggest that this compound could adopt a similar binding mode within the COX enzyme channel.

Antimicrobial Activities (e.g., Antibacterial)

The antimicrobial properties of simple carboxylic acids are well-documented, and derivatives of phenylacetic acid are no exception. Acetic acid itself exhibits broad-spectrum bactericidal effects, even at low concentrations. nih.gov It is effective against a range of Gram-positive and Gram-negative bacteria, including problematic wound pathogens like Pseudomonas aeruginosa, Acinetobacter baumannii, and Proteus vulgaris. nih.gov Studies have demonstrated that acetic acid can not only inhibit the planktonic growth of bacteria but also prevent the formation of biofilms and eradicate mature, established biofilms.

Derivatives of the parent structure show varied and sometimes enhanced antimicrobial potential. For instance, a study on esters of 3-ethoxy-4-hydroxybenzaldehyde (B1662144) oxime, a compound structurally related to this compound through the shared 3-ethoxy-4-hydroxy/methoxy (B1213986) phenyl group, demonstrated significant antimicrobial activity against pathogens that trigger periodontitis, with minimum inhibitory concentration (MIC) values ranging from 31.25 to 125 µg/mL. researchgate.net Similarly, other synthesized oxopentanoic acid derivatives have shown moderate to excellent antimicrobial effects against various bacteria. researchgate.net The antimicrobial and antioxidant activity of some 4-oxopentanoic acid derivatives is attributed to the presence of ketone and ester groups, which can interact with bacterial cell components, leading to a loss of viability. researchgate.net

Table 1: In Vitro Antibacterial Activity of Acetic Acid

| Bacterial Isolate | Minimum Inhibitory Concentration (MIC) | Biofilm Prevention Concentration |

|---|---|---|

| Acinetobacter baumannii | 0.16% | 0.31% |

| Enterococcus faecalis | 0.31% | 0.31% |

| Escherichia coli | 0.16% | 0.31% |

| Proteus vulgaris | 0.16% | 0.31% |

| Pseudomonas aeruginosa | 0.16% | 0.31% |

| Staphylococcus aureus | 0.31% | 0.31% |

| Streptococcus pyogenes | 0.31% | 0.31% |

In Vitro Cytotoxicity and Anticancer Potential for Analogues

Analogues of phenylacetic acid have demonstrated significant cytotoxic and pro-apoptotic activity against various human cancer cell lines, establishing this chemical scaffold as a promising starting point for the development of novel anticancer agents. nih.gov Phenylacetate (B1230308) (PA) and its related aromatic fatty acids are known to possess anti-proliferative effects and can induce differentiation and apoptosis both in vitro and in vivo. nih.gov

Synthetic phenylacetamide derivatives have shown potent cytotoxic effects on breast cancer (MCF-7, MDA-MB468) and prostate cancer (PC12) cell lines. tbzmed.ac.irresearchgate.net The substitution pattern on the phenyl ring plays a critical role in determining the cytotoxic potency. For example, a derivative with a para-nitro group (compound 3j) exhibited a strong cytotoxic effect against MDA-MB468 cells with an IC50 value of 0.76 µM. tbzmed.ac.ir Another derivative (compound 3d) was highly effective against MDA-MB-468 and PC-12 cells (IC50 = 0.6 µM) and MCF-7 cells (IC50 = 0.7 µM) by triggering apoptosis through both intrinsic and extrinsic pathways. tbzmed.ac.irresearchgate.net

Further studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives also confirmed their anticancer potential, particularly against the PC3 prostate carcinoma cell line. nih.govsemanticscholar.org In this series, compounds featuring a nitro moiety generally showed higher cytotoxicity than those with a methoxy group. nih.govsemanticscholar.org Specifically, compound 2b displayed an IC50 of 52 µM against the PC3 cell line. nih.govsemanticscholar.org A phenylacetamide resveratrol (B1683913) derivative was also found to be effective in reducing the viability of both estrogen receptor-positive (MCF7) and negative (MDA-MB231) breast cancer cells, inducing apoptosis by increasing Bax expression and decreasing Bcl-2. mdpi.com

Table 2: In Vitro Cytotoxicity of Phenylacetic Acid Analogues Against Various Cancer Cell Lines

| Compound Type | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Phenylacetamide derivative (3j, p-NO2) | MDA-MB468 (Breast) | 0.76 |

| Phenylacetamide derivative (3d) | MDA-MB-468 (Breast) | 0.6 |

| Phenylacetamide derivative (3d) | PC-12 (Prostate) | 0.6 |

| Phenylacetamide derivative (3d) | MCF-7 (Breast) | 0.7 |

| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide (2b) | PC3 (Prostate) | 52 |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) | MCF-7 (Breast) | 100 |

Enzyme Inhibition Studies (e.g., Prostaglandin Synthetase, Phosphodiesterase for Related Compounds)

The inhibition of enzymes central to physiological and pathological processes is a key mechanism for many phenylacetic acid derivatives. As discussed previously (Section 5.1), the inhibition of prostaglandin synthetase (cyclooxygenase) is a primary mechanism for the anti-inflammatory effects of NSAIDs containing the phenylacetic acid scaffold.

Beyond cyclooxygenase, related compounds have been investigated for their effects on other enzyme systems. For instance, various substituted benzyloxyphenylacetic acids have been synthesized and evaluated as inhibitors of aldose reductase, an enzyme implicated in the diabetic complications pathway. nih.gov The most potent derivative in one study exhibited an IC50 value of 20.9 µM. nih.gov Halogenated derivatives of phenylacetic acid, specifically those with chlorine or bromine at the 3 and/or 4 positions, have been shown to be strong inhibitors of key enzymes in penicillin biosynthesis, namely isopenicillin N synthase (IPNS) and acyl-CoA:6-aminopenicillanic acid acyltransferase (AT). nih.gov

The phosphodiesterase (PDE) enzyme family, which regulates the intracellular signaling molecules cAMP and cGMP, is another important target. nih.gov Inhibition of PDEs can have profound effects on processes like inflammation, smooth muscle relaxation, and platelet aggregation. nih.gov While direct data on this compound is scarce, synthetic analogues of other drugs, such as sildenafil, have been modified to include a carboxylic acid group on a phenyl ring. nih.gov These modifications resulted in compounds that were 4 to 38 times more potent in inhibiting PDE5 than the parent drug, suggesting that the acidic functional group can significantly enhance binding and inhibitory activity, possibly by mimicking the phosphate (B84403) group of cGMP. nih.gov

Receptor and Protein Binding Studies (from related compounds)

The biological activity of phenylacetic acid and its derivatives is intrinsically linked to their ability to bind to proteins, either as specific receptors or as targets for covalent modification. Studies on phenylacetic acid (PAA) itself have shown that it undergoes metabolic activation in the liver to form a reactive acyl-CoA thioester, phenylacetyl-S-acyl-CoA (PA-CoA). nih.govresearchgate.netsemanticscholar.org This reactive intermediate can then covalently bind to hepatocyte proteins. nih.govresearchgate.netsemanticscholar.org This binding is selective and reversible, with two primary protein adducts identified at molecular masses of approximately 29 and 33 kDa. nih.govresearchgate.net

In the context of plasma transport, phenylacetate exhibits concentration-dependent binding to plasma proteins, primarily albumin. nih.gov It has a relatively high free fraction (greater than 44%), which increases as albumin levels decrease, a factor that can be significant in patients with cancer who may have lower albumin levels. nih.gov

At the receptor level, phenylacetic acid derivatives have been identified as ligands for specific receptors. For example, MRE-269, a potent prostacyclin (PGI2) receptor (IP receptor) agonist, contains a phenylacetic acid moiety. acs.org Docking studies show this part of the molecule interacting with the receptor's binding pocket, highlighting its role in receptor activation. acs.org

Biological Activities of Structurally Related Phenylacetic Acid Derivatives

The phenylacetic acid scaffold is a versatile platform that gives rise to a wide spectrum of biological activities depending on the nature and position of its substituents. This structural motif is found in established pharmaceuticals and various biologically active molecules. google.com

One of the most well-known applications is in anti-inflammatory drugs. Diclofenac is a potent NSAID, and felbinac is used as a topical analgesic. Phenylacetic acid itself is used to treat hyperammonemia by facilitating the excretion of excess nitrogen. drugbank.com

In addition to these therapeutic uses, phenylacetic acid derivatives exhibit a range of other biological functions. They have been investigated as aldose reductase inhibitors, which could play a role in managing diabetic complications. nih.gov In agriculture and plant biology, phenylacetic acid is a naturally occurring auxin, a class of plant hormones that regulate growth, though its effect is weaker than that of indole-3-acetic acid. ebi.ac.uk Furthermore, some phenylacetic acid derivatives have been developed for their fungicidal and insecticidal properties for use in crop protection. google.com

Table 3: Summary of Biological Activities of Structurally Related Phenylacetic Acid Derivatives

| Derivative/Class | Biological Activity | Reference |

|---|---|---|

| Diclofenac | Anti-inflammatory (COX inhibitor) | N/A (General Knowledge) |

| Felbinac | Analgesic | N/A (General Knowledge) |

| Phenylacetate (PA) | Treatment of Hyperammonemia | drugbank.com |

| Substituted benzyloxyphenylacetic acids | Aldose Reductase Inhibition | nih.gov |

| Phenylacetic acid | Plant Auxin Activity | ebi.ac.uk |

| Various derivatives | Fungicidal, Insecticidal | google.com |

| Halogenated PAA derivatives | Inhibition of Penicillin Biosynthesis Enzymes | nih.gov |

Metabolic Pathways and Enzymatic Transformations

In Vitro Metabolic Studies and Metabolite Identification

Currently, there is a notable absence of specific in vitro metabolic studies published in peer-reviewed literature for (3-Ethoxy-4-methoxyphenyl)acetic acid. Consequently, the metabolites of this specific compound have not been identified or characterized.

Metabolic profiling is a key methodology used to identify metabolites of xenobiotic compounds. This process typically involves incubating the compound with liver microsomes, hepatocytes, or other enzyme preparations and then analyzing the resulting mixture using advanced analytical techniques like chromatography-mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. The goal is to identify and quantify all potential metabolites, providing insights into the biotransformation pathways.

While data for this compound is not available, the metabolic profiling of aromatic compounds, in general, is a well-established field. For instance, aromatic amino acids and their microbial metabolites, such as phenylacetic and phenylpropionic acids, are frequently identified in biological samples. These studies provide a framework for the types of metabolic transformations that aromatic acids can undergo, including hydroxylation, demethylation, and conjugation. However, without specific studies on this compound, its metabolic pathway remains speculative.

Enzymatic Biotransformations by Microbial or Isolated Enzymes

Research on the specific enzymatic biotransformation of this compound by microbial or isolated enzymes has not been reported. However, extensive research has been conducted on the microbial transformation of structurally related methoxylated aromatic compounds, which are common constituents of lignin.

A primary enzymatic transformation for this class of compounds is O-demethylation, the cleavage of the methyl group from a methoxy (B1213986) substituent. This reaction is a critical step in the degradation of many natural aromatic compounds. Various aerobic and anaerobic microorganisms, including bacteria and archaea, are known to perform this reaction. For example, acetogenic bacteria can utilize the methoxy group of aromatic compounds as a carbon and energy source. The general process involves the transfer of the methyl group to a corrinoid protein, followed by its entry into the acetyl-CoA pathway.

The table below summarizes common microbial transformations of methoxylated aromatic compounds, which may suggest potential, though unconfirmed, biotransformation pathways for this compound.

| Transformation Type | Description | Example Microorganisms | Potential Relevance |

| O-demethylation | Cleavage of the O-CH3 bond to form a hydroxyl group and formaldehyde (B43269) or other C1 compounds. | Acetobacterium woodii, Pseudomonas putida, Rhodococcus jostii | The methoxy group on this compound could potentially be a substrate for O-demethylating enzymes. |

| Hydroxylation | Introduction of a hydroxyl (-OH) group onto the aromatic ring. | Aspergillus species | This is a common phase I metabolic reaction for aromatic compounds. |

| Ring Cleavage | The aromatic ring is opened, typically by dioxygenase enzymes, leading to aliphatic products. | Pseudomonas species | This is a key step in the complete degradation of aromatic compounds in many bacteria. |

| Side-chain Oxidation | Oxidation of the acetic acid side chain. | Various bacteria and fungi | Could lead to the formation of different carboxylic acid derivatives. |

It is important to emphasize that while these transformations are known for other methoxylated aromatic acids, their occurrence for this compound has not been experimentally verified. The presence of the ethoxy group could also influence the metabolic pathway, potentially undergoing O-deethylation or sterically hindering enzymatic access to the methoxy group or the aromatic ring.

Prodrug Activation and Bioconversion Pathways

There is no specific information in the scientific literature regarding prodrugs of this compound or its involvement in bioconversion pathways as an active metabolite.

The concept of a prodrug involves chemically modifying a biologically active compound to improve its pharmacokinetic or pharmacodynamic properties. For carboxylic acids like this compound, a common prodrug strategy is esterification. The resulting ester is typically more lipophilic, which can enhance absorption. In the body, ubiquitous esterase enzymes would then hydrolyze the ester back to the active carboxylic acid.

An example of this strategy can be seen with other methoxylated aromatic acids, such as 6-methoxy-2-naphthylacetic acid, where prodrugs have been designed to improve solubility and reduce gastrointestinal irritation. These prodrugs are often esters that are hydrolyzed in vivo to release the active drug. This general principle could theoretically be applied to this compound, but no such applications have been developed or studied.

Advanced Analytical Methodologies

Chromatographic Techniques for Synthesis Monitoring and Purity Assessment

Chromatographic methods are indispensable tools for the qualitative and quantitative analysis of (3-Ethoxy-4-methoxyphenyl)acetic acid. They allow for the separation of the target compound from starting materials, intermediates, byproducts, and impurities, thereby providing critical information on reaction conversion and product purity.

High-Performance Liquid Chromatography (HPLC) and its advanced iterations, Reversed-Phase HPLC (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are the most powerful and versatile techniques for the analysis of this compound. These methods offer high resolution, sensitivity, and speed.

RP-HPLC is particularly well-suited for separating moderately polar compounds like this compound from non-polar and polar impurities. The separation is typically achieved on a non-polar stationary phase (e.g., C18 or C8) with a polar mobile phase, often a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The elution of the compound is governed by its hydrophobicity; more hydrophobic compounds are retained longer on the column.

Method development in RP-HPLC for this compound would involve the optimization of several parameters to achieve the desired separation.

Key RP-HPLC Method Parameters:

| Parameter | Typical Conditions for Analysis |

| Stationary Phase | C18 (Octadecylsilyl) silica (B1680970) gel |

| Mobile Phase | Gradient or isocratic elution with a mixture of aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile or methanol) |

| pH of Mobile Phase | Adjusted to ensure the carboxylic acid group is in a consistent ionization state (typically acidic pH) |

| Flow Rate | 0.5 - 2.0 mL/min |

| Column Temperature | Ambient to slightly elevated (e.g., 30-40 °C) to ensure reproducibility |

| Detection | UV spectrophotometry at a wavelength where the phenyl ring exhibits strong absorbance (e.g., 254 nm or 280 nm) |

UPLC, a more recent advancement, utilizes columns with smaller particle sizes (<2 µm) and operates at higher pressures than conventional HPLC. This results in significantly faster analysis times, improved resolution, and higher sensitivity, making it an ideal technique for high-throughput screening of synthesis reactions and for the detection of trace impurities in the final product.

Gas Chromatography (GC) can be employed for the analysis of this compound, although it often requires derivatization of the carboxylic acid group to increase its volatility and thermal stability. The acidic proton of the carboxylic acid can lead to poor peak shape and adsorption on the GC column. A common derivatization strategy is esterification, for example, by reaction with a silylating agent like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) or by conversion to its methyl ester using diazomethane (B1218177) or methanol with an acid catalyst.

Once derivatized, the compound can be separated from other volatile components of the reaction mixture on a capillary column coated with a suitable stationary phase (e.g., a non-polar polydimethylsiloxane (B3030410) or a medium-polarity phenyl-substituted polysiloxane). Detection is typically performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS provides the added advantage of structural information, which can aid in the identification of unknown impurities.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative monitoring of reactions that produce this compound. A small spot of the reaction mixture is applied to a plate coated with a thin layer of adsorbent, typically silica gel. The plate is then developed in a sealed chamber with a suitable solvent system (mobile phase). The separation is based on the differential partitioning of the components between the stationary and mobile phases.

For this compound, a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) with a small amount of acetic or formic acid to suppress the ionization of the carboxylic acid group would likely provide good separation. The spots can be visualized under UV light (due to the UV-active phenyl ring) or by staining with a suitable reagent. The relative retention factor (Rf) value of the product spot can be compared to that of a standard to confirm its presence.

High-Performance Thin-Layer Chromatography (HPTLC) is an enhanced version of TLC that uses plates with smaller and more uniform particle sizes, leading to better resolution and sensitivity. HPTLC can be used for semi-quantitative analysis by densitometry.

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are essential for the unambiguous confirmation of the chemical structure of this compound. These methods provide detailed information about the connectivity of atoms and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide a wealth of information about the molecular framework of this compound.

Expected ¹H NMR Spectral Data for this compound:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| -OCH₂CH₃ | ~1.4 | Triplet | 3H | Methyl protons of the ethoxy group |

| -CH₂COOH | ~3.6 | Singlet | 2H | Methylene (B1212753) protons of the acetic acid moiety |

| -OCH₃ | ~3.8 | Singlet | 3H | Methoxy (B1213986) protons |

| -OCH₂CH₃ | ~4.0 | Quartet | 2H | Methylene protons of the ethoxy group |

| Aromatic Protons | ~6.8 - 7.0 | Multiplet | 3H | Protons on the phenyl ring |

| -COOH | >10 | Broad Singlet | 1H | Carboxylic acid proton (exchangeable with D₂O) |

Expected ¹³C NMR Spectral Data for this compound:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| -OCH₂C H₃ | ~15 |

| -C H₂COOH | ~40 |

| -OC H₃ | ~56 |

| -OC H₂CH₃ | ~64 |

| Aromatic Carbons | ~110 - 150 |

| -C OOH | >170 |

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to further confirm the connectivity of protons and carbons within the molecule, providing an unambiguous structural assignment.

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns.

When coupled with a chromatographic separation technique like HPLC (LC-MS), it becomes a powerful tool for identifying and quantifying the compound in complex mixtures. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like carboxylic acids, which would likely produce a prominent pseudomolecular ion, [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode.

Expected Mass Spectrometry Data:

| Ion | Expected m/z |

| [M] | 210.08 |

| [M-H]⁻ | 209.08 |

| [M+H]⁺ | 211.09 |

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (e.g., the molecular ion) and its subsequent fragmentation by collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the structure of the parent molecule. For this compound, characteristic fragmentation pathways would involve the loss of the carboxylic acid group (CO₂H), the ethoxy group (CH₃CH₂O), and cleavage of the acetic acid side chain. Analysis of these fragmentation patterns can be used to confirm the identity of the compound and to differentiate it from its isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to measure the absorption of ultraviolet or visible radiation by a substance. For this compound, the primary absorbing entity, or chromophore, is the substituted benzene (B151609) ring. The electronic transitions of the π-electrons within this aromatic system are responsible for the characteristic absorption bands observed in the UV region.

The positions of the ethoxy and methoxy groups on the phenyl ring, both being auxochromes, influence the wavelength of maximum absorption (λmax). Typically, substituted phenylacetic acid derivatives exhibit strong absorption bands in the 250–290 nm range. The specific λmax and molar absorptivity (ε) for this compound are dependent on the solvent used, as solvent polarity can shift the energy of the electronic transitions. This technique is highly valuable for quantitative analysis, where the absorbance of a solution is directly proportional to the concentration of the compound, following the Beer-Lambert law.

Table 1: Representative UV-Vis Absorption Data (Note: The following data are illustrative for a compound of this class and are not experimentally derived for this compound.)

| Solvent | Typical λmax (nm) | Description |

|---|---|---|

| Methanol | ~278 nm | Primary absorption band attributed to π → π* transitions within the aromatic ring. |

| Ethanol | ~279 nm | A slight bathochromic (red) shift may be observed with changes in solvent polarity. |

| Acetonitrile | ~277 nm | Solvent choice is critical for consistent quantitative measurements. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. An IR spectrum is generated by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of the bonds within the molecule. The IR spectrum of this compound would display characteristic absorption bands confirming its molecular structure.

Key expected absorptions include a very broad band for the hydroxyl (O-H) stretch of the carboxylic acid group, a sharp and strong absorption for the carbonyl (C=O) stretch, and distinct bands for the C-O stretches of the ether and carboxylic acid functionalities. The presence of the aromatic ring is confirmed by C=C stretching and C-H bending vibrations.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong, Sharp |

| Aromatic Ring | C=C stretch | 1500 - 1600 | Medium |

| Ether / Carboxylic Acid | C-O stretch | 1200 - 1300 | Strong |

| Alkyl / Aromatic | C-H stretch | 2850 - 3050 | Medium |

Chiral Separation and Enantiomeric Purity Determination

This compound is an achiral molecule. A compound is chiral if it is non-superimposable on its mirror image, a property that typically arises from the presence of a stereocenter, most commonly a carbon atom attached to four different substituent groups.

In the structure of this compound, the carbon atom of the methylene (-CH2-) group in the acetic acid side chain is bonded to two identical hydrogen atoms, the carboxyl group, and the phenyl ring. As it is not bonded to four different groups, it is not a stereocenter. Therefore, the molecule does not exist as a pair of enantiomers. Consequently, the analytical methods for chiral separation and the determination of enantiomeric purity are not applicable to this compound.

Chiral Chromatography

Not Applicable. This technique is used to separate enantiomers (chiral isomers) from each other. As this compound is achiral, it has no enantiomers to separate.

Diastereomeric Salt Formation and Resolution

Not Applicable. This chemical resolution method involves reacting a racemic mixture (a 50:50 mixture of two enantiomers) with a chiral resolving agent to form diastereomers. These diastereomers have different physical properties and can be separated. Since this compound is not chiral and does not form racemates, this method is irrelevant.

Impurity Profiling and Quantitative Analysis in Research and Development

Impurity profiling is the identification, quantification, and characterization of unwanted chemicals present in a drug substance. medwinpublisher.org During the research and development of this compound, rigorous analytical control is necessary to ensure the purity, safety, and quality of the final compound. Impurities can originate from starting materials, intermediates, by-products formed during synthesis, or degradation products. medwinpublishers.comresearchgate.net

High-Performance Liquid Chromatography (HPLC), often coupled with UV-Vis or Mass Spectrometry (MS) detectors, is the primary technique for impurity profiling and quantitative analysis. lgcstandards.comscispace.com A typical method would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. This setup allows for the separation of the main compound from its more polar or less polar impurities.

Quantitative analysis is performed by creating a calibration curve from reference standards of known concentration. The concentration of this compound and its impurities in a sample can then be accurately determined by comparing their peak areas to this curve.

Table 3: Potential Impurities and Analytical Methods

| Potential Impurity | Potential Source | Typical Analytical Method |

|---|---|---|

| Homovanillic acid | Unreacted starting material or incomplete ethoxylation | RP-HPLC-UV, LC-MS |

| 3,4-Dihydroxyphenylacetic acid | Starting material precursor | RP-HPLC-UV, LC-MS |

| Over-alkylated by-products | Side reaction during synthesis | RP-HPLC-UV, LC-MS |

| Residual Solvents (e.g., Ethanol, Toluene) | Synthesis and purification steps | Gas Chromatography (GC-FID/MS) |

| Degradation Products | Instability under heat, light, or pH stress | Stability-indicating HPLC-UV, LC-MS |

Applications in Organic Synthesis and Medicinal Chemistry

Precursor in the Synthesis of Complex Bioactive Molecules

The structural framework of (3-Ethoxy-4-methoxyphenyl)acetic acid is integral to the synthesis of several complex, commercially significant bioactive molecules, most notably Apremilast and Repaglinide.

Apremilast: This small molecule is an inhibitor of phosphodiesterase 4 (PDE4) and is used in the treatment of certain types of psoriasis and psoriatic arthritis. google.com The synthesis of Apremilast heavily relies on a key intermediate derived from the (3-ethoxy-4-methoxyphenyl) moiety. A common synthetic route involves the condensation of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine with a phthalic anhydride (B1165640) derivative, such as 3-acetamidophthalic anhydride, in a solvent like acetic acid at elevated temperatures. researchgate.netnewdrugapprovals.orggoogle.com This reaction forms the core isoindoline-1,3-dione structure of Apremilast. google.com Various patents describe processes where this key amine salt is suspended in acetic acid and reacted with N-(1,3-dioxo-1,3-dihydro-2-benzofuran-4-yl)acetamide to yield Apremilast. google.com

Repaglinide: An oral antidiabetic drug, Repaglinide is another prominent example of a complex bioactive molecule synthesized using a derivative of this compound. semanticscholar.org The key intermediate for Repaglinide is 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid. researchgate.netgoogle.com This synthon provides the substituted phenylacetic acid portion of the final drug molecule. researchgate.net Literature describes multiple synthetic routes to this intermediate, often starting from materials like 3-hydroxyphenylacetic acid or 2-hydroxy-4-methylbenzoic acid, which are then elaborated through steps including etherification to introduce the ethoxy group. google.comresearchgate.net

The utility of the this compound scaffold extends beyond these two examples, serving as a foundational component for various molecules in drug discovery and development. researchgate.net

Table 1: Key Bioactive Molecules Synthesized from this compound Derivatives

| Bioactive Molecule | Key Intermediate | Therapeutic Class |

|---|---|---|

| Apremilast | (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine | PDE4 Inhibitor / Anti-inflammatory google.comgoogle.com |

| Repaglinide | 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid | Oral Hypoglycemic Agent researchgate.netgoogle.com |

Building Block for Heterocyclic Compound Synthesis

Phenylacetic acids and their derivatives are fundamental building blocks in the synthesis of a wide array of heterocyclic compounds. aksci.comamazonaws.com this compound, with its activated and functionalized aromatic ring, is particularly well-suited for this purpose.

The synthesis of Apremilast itself provides a prime example, where the phenylacetic acid-derived backbone is used to construct the N-substituted isoindoline-1,3-dione, a key heterocyclic system. google.com The reaction involves the formation of an imide bond between the primary amine of the side chain and the phthalic anhydride moiety, leading to the creation of the five-membered heterocyclic ring fused to a benzene (B151609) ring.

Furthermore, the reactivity of the acetic acid side chain and the aromatic ring allows for various cyclization strategies. Phenylacetic acid derivatives can participate in multicomponent reactions to form complex heterocyclic systems. For instance, similar structures like 4-methoxyphenylacetic acid derivatives are used in the synthesis of furo[3,2-h]quinolines and benzofurans through telescoped multicomponent reactions. mdpi.comresearchgate.net These processes often involve condensation and subsequent intramolecular cyclization, highlighting the potential of this compound to serve as a precursor for a diverse range of oxygen- and nitrogen-containing heterocycles.

Design and Development of Novel Therapeutic Agents

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of multiple therapeutic agents. mdpi.com Its role as a key intermediate in the synthesis of established drugs like Apremilast and Repaglinide underscores its importance in the development of new therapeutic agents. google.comresearchgate.net

Medicinal chemists often use existing drug molecules as a starting point for the design of new, improved therapeutic agents. By modifying the functional groups on the this compound core, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of a molecule. For example, the ethoxy and methoxy (B1213986) groups can be altered to change lipophilicity and metabolic stability, while the acetic acid moiety can be converted into various amides, esters, or other functional groups to explore different interactions with biological targets.

Derivatives of phenylacetic acid are known to exhibit a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. mdpi.com The structural motif present in this compound is found in compounds investigated for a range of therapeutic applications, indicating its value as a platform for generating novel drug candidates.

Applications in Agrochemical and Material Sciences (derived from derivative applications)

While the primary applications of this compound are in the pharmaceutical sector, its derivatives and related compounds also find use in other chemical industries, including agrochemicals and material sciences.

Phenylacetic acid and its analogues, such as 4-methoxyphenylacetic acid, are used as intermediates in the synthesis of various organic compounds, some of which have applications as herbicides or pesticides. thegoodscentscompany.comnih.gov The biological activity inherent in this class of molecules can be harnessed for crop protection. For instance, 4-methoxyphenylacetic acid has been noted to inhibit the germination of certain seeds. nih.govhmdb.ca This suggests that derivatives of this compound could be explored for similar agrochemical applications.

In material science, arylamines and carboxylic acid derivatives are used in the synthesis of polymers, dyes, and other functional materials. researchgate.net The specific substitution pattern of this compound could impart unique electronic or physical properties to polymers or other materials derived from it.

Computational Chemistry and Molecular Modeling

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.

While specific docking studies for (3-Ethoxy-4-methoxyphenyl)acetic acid are not prominent, research on the closely related compound, (4-methoxyphenyl)acetic acid , demonstrates the utility of this approach. In one study, (4-methoxyphenyl)acetic acid was docked with DNA gyrase and Lanosterol 14 α-demethylase to validate its potential antimicrobial and antifungal activity. ajchem-b.comajchem-b.com Such studies calculate binding affinities and visualize key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-target complex. This same methodology could be applied to this compound to screen it against various therapeutic targets and predict its binding modes and efficacy.

| Analyzed Compound | Protein Target | Potential Biological Activity | Key Insight from Docking |

|---|---|---|---|

| (4-methoxyphenyl)acetic acid | DNA gyrase | Antibacterial | Predicts binding interactions validating potential antimicrobial action. ajchem-b.com |

| (4-methoxyphenyl)acetic acid | Lanosterol 14 α-demethylase | Antifungal | Identifies the compound as a potential inhibitor of a key fungal enzyme. ajchem-b.comajchem-b.com |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the electronic properties of a molecule, which fundamentally govern its structure, stability, and reactivity. These calculations can determine parameters such as charge distribution, molecular orbital energies (e.g., HOMO and LUMO), and bond characteristics.

For instance, a study on 2-(3-Bromo-4-methoxyphenyl)acetic acid analyzed how the electronic properties of substituents influenced the geometry of the phenyl ring. nih.gov The distortions of the C-C-C bond angles from the ideal 120° were found to reflect the electron-withdrawing or electron-donating nature of the substituents. nih.gov Similarly, quantum calculations on this compound would elucidate the electronic influence of the ethoxy and methoxy (B1213986) groups on the aromatic ring and the acetic acid side chain.

Furthermore, charge distribution computations have been used to analyze the reaction mechanism for the synthesis of 3-(4-methoxyphenylazo)acrylic acid , showing how the electronegativity of specific atoms, influenced by ring substituents, dictates the reaction pathway. nih.gov These methods could predict the most likely sites for electrophilic or nucleophilic attack on this compound, guiding its use in chemical synthesis.

| Parameter | Description | Significance for this compound |

|---|---|---|

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates electronic excitability and the propensity to donate or accept electrons. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecule's surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of interaction. |

| Bond Angles and Lengths | Precise geometric parameters of the molecular structure. | Reveals structural strain and the electronic influence of substituents on the phenyl ring. nih.gov |

| Atomic Charges | Calculates the partial charge on each atom. | Helps in understanding reaction mechanisms and intermolecular interactions. nih.gov |

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they are flexible and can adopt various shapes or conformations. Conformational analysis explores the different spatial arrangements of atoms in a molecule and their relative energies. Molecular dynamics (MD) simulations extend this by modeling the physical movements of atoms and molecules over time, providing insights into flexibility, stability, and interactions with the surrounding environment (like water or a protein binding pocket).

Studies on complex molecules like 2-(aryloxyacetyl)cyclohexane-1,3-diones and biphenyl acetic acid derivatives have utilized MD simulations to understand the stability of ligand-protein complexes and identify key amino acid residues driving the interaction. nih.govresearchgate.net For this compound, an MD simulation would be critical to understand the rotational freedom of the ethoxy and acetic acid side chains. This flexibility can be crucial for fitting into a specific binding site on a biological target. The simulation would reveal the most stable conformations of the molecule in solution and how it adapts its shape upon binding to a receptor.

| Simulation Aspect | Information Gained | Relevance |

|---|---|---|

| Conformational Sampling | Identifies low-energy, stable conformations of the molecule. | Determines the likely shape of the molecule before and during receptor binding. |

| Ligand-Receptor Stability | Measures the root-mean-square deviation (RMSD) of the ligand in the binding pocket over time. | Assesses the stability and robustness of the predicted binding mode from docking. nih.gov |

| Interaction Energy Analysis | Calculates the contribution of different energy terms (e.g., electrostatic, van der Waals) to binding. | Reveals the primary forces driving the ligand-target interaction. nih.gov |

| Solvent Effects | Models the interaction of the molecule with surrounding water molecules. | Helps predict solubility and the role of water in mediating binding. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying key molecular properties (descriptors) that correlate with activity, QSAR models can predict the activity of new, unsynthesized compounds.